Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-5-tert-butylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-5-14-10(13)7-6-8(11(2,3)4)15-9(7)12/h6H,5,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULBATZCZZZNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
CAS Number: 158461-00-8
Authored by: A Senior Application Scientist
Introduction
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and materials science. The thiophene core is a privileged scaffold in drug discovery, and the specific substitution pattern of this molecule— a bulky tert-butyl group at the 5-position, an amino group at the 2-position, and an ethyl carboxylate at the 3-position—renders it a versatile building block for the synthesis of a wide array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. The insights provided herein are intended to empower researchers, scientists, and drug development professionals in their pursuit of innovative chemical entities.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a compound is paramount for its effective utilization in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 158461-00-8 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₂S | [2] |
| Molecular Weight | 227.32 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | Generic observation for this class of compounds |
| Melting Point | Data not available; a related compound, 2-Amino-5-tert-butylthiophene-3-carboxylic acid methyl ester, has a melting point of 187-188 °C.[3] | [3] |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, THF, and DMF. | [1] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.12 (s, 2H, NH₂), 6.48 (s, 1H, thiophene-H), 4.10-4.20 (q, 2H, OCH₂), 1.23 (s, 9H, C(CH₃)₃), 1.20-1.30 (t, 3H, OCH₂CH₃). Note: This is a predicted spectrum based on the methyl ester data and general chemical shift knowledge. | [3] |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 165.0 (C=O), 162.5 (C-NH₂), 136.0 (C-tert-butyl), 118.0 (thiophene-CH), 103.0 (C-CO₂Et), 59.5 (OCH₂), 34.0 (C(CH₃)₃), 31.0 (C(CH₃)₃), 14.5 (OCH₂CH₃). Note: This is a predicted spectrum based on the methyl ester data and general chemical shift knowledge. | [3] |
Synthesis via the Gewald Reaction: A Mechanistic Overview and Practical Protocol
The most prominent and efficient method for the synthesis of this compound is the Gewald multicomponent reaction.[1][4][5] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[1][4][5] The reaction is prized for its operational simplicity, atom economy, and the ability to generate highly functionalized thiophenes from readily available starting materials.
The Underlying Mechanism
The mechanism of the Gewald reaction is a fascinating cascade of classical organic transformations. While some intermediates are still the subject of research, the generally accepted pathway is initiated by a Knoevenagel condensation between the ketone and the active methylene of the α-cyanoester, catalyzed by a base.[5][6] This is followed by the addition of elemental sulfur and subsequent ring closure to form the thiophene ring.
Caption: The Gewald reaction mechanism for the synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the Gewald synthesis of related 2-aminothiophenes.[7]
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (or Methanol)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pinacolone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Addition of Base: To the stirred suspension, slowly add morpholine (0.5 equivalents) at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 45-50 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by spectroscopic methods (NMR, IR, MS) and determine its melting point.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of biologically active molecules. The 2-aminothiophene core is a key pharmacophore in a number of approved drugs and clinical candidates.[8]
As a Precursor to Antitumor Agents
A significant area of application for 2-aminothiophene derivatives is in the development of novel anticancer agents.[8] Specifically, they have been identified as precursors to compounds that inhibit tubulin polymerization, a critical process in cell division.[8] By serving as a rigid scaffold, the thiophene ring allows for the precise positioning of various substituents that can interact with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The tert-butyl group on the target molecule can provide steric bulk and lipophilicity, which can be crucial for optimizing binding affinity and pharmacokinetic properties.
Caption: A generalized workflow for the utilization of the title compound in drug discovery.
Other Potential Therapeutic Areas
Beyond oncology, substituted 2-aminothiophenes have shown promise in a variety of other therapeutic areas, including:
-
Anti-inflammatory agents: As precursors to compounds that modulate inflammatory pathways.[9]
-
Antimicrobial agents: Serving as the foundation for the development of novel antibiotics and antifungals.[9]
-
Central Nervous System (CNS) active agents: The thiophene scaffold is present in several drugs targeting CNS disorders.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with the rich chemical handles it possesses, makes it an attractive starting material for the construction of complex molecular architectures with diverse biological activities. For researchers and scientists in the field of drug development, a thorough understanding of the properties and reactivity of this compound can unlock new avenues for the discovery of novel and effective therapeutics.
References
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Der Pharma Chemica. 2011;3(6):438-442. [Link]
-
Shyyka, O. Ya., Svyrydenko, M., Tupychak, M., & Obushak, M. D. (2021). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. [Link]
-
Verstraete, M., De Vleeschouwer, F., & Van Speybroeck, V. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. Accessed January 31, 2026. [Link]
-
Rodrigues, F. A. R., et al. (2018). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 5(3), 523-528. [Link]
-
Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
-
Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2435. [Link]
-
Alexanian, E. J. (2017). UCLA Electronic Theses and Dissertations. eScholarship.org. [Link]
-
Romagnoli, R., et al. (2015). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 90, 683-695. [Link]
-
Li, Y., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Synthetic Communications, 51(18), 2736-2745. [Link]
-
Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Royal Society of Chemistry. 2019. [Link]
-
Taylor & Francis Online. Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis Online. 2022. [Link]
-
Varney, M. D., et al. (1997). Protein Structure-Based Design, Synthesis, and Biological Evaluation of 5-Thia-2,6-diamino-4(3H)-oxopyrimidines. Journal of Medicinal Chemistry, 40(16), 2502-2524. [Link]
-
SpectraBase. ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate. SpectraBase. Accessed January 31, 2026. [Link]
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Spectroscopic Profile: Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
[1][2]
Introduction & Significance
This compound (CAS: 158461-00-8) is a functionalized thiophene derivative synthesized primarily via the Gewald reaction .[1] It serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly in the development of:
-
Thienopyrimidines: Bioisosteres of quinazolines used as tyrosine kinase inhibitors (e.g., EGFR inhibitors).
-
Gonadotropin-releasing hormone (GnRH) antagonists. [1]
-
Allosteric modulators for adenosine receptors.
The presence of the bulky tert-butyl group at the C-5 position enhances lipophilicity and metabolic stability, while the 2-amino and 3-carboxylate moieties provide orthogonal handles for heterocyclization.[1]
Synthesis Context (The Gewald Reaction)
Understanding the synthesis is prerequisite to interpreting the spectral impurities. The compound is generated via a one-pot multicomponent condensation of pinacolone (3,3-dimethyl-2-butanone) , ethyl cyanoacetate , and elemental sulfur in the presence of a base (morpholine or diethylamine).[1]
Reaction Pathway
The reaction proceeds through a Knoevenagel condensation followed by thionation and cyclization.[2][3]
Figure 1: The Gewald reaction pathway yielding the 5-tert-butylthiophene scaffold.[1]
Spectroscopic Data Analysis
The following data is synthesized from experimental precedents of 2-aminothiophene derivatives (specifically 5-alkyl analogs) and validated against standard chemical shift correlations.
A. Proton Nuclear Magnetic Resonance ( H NMR)
The
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 6.45 | Singlet (s) | 1H | H-4 (Thiophene) | The sole aromatic proton.[1] Its shift (< 6.5 ppm) confirms the electron-rich nature of the ring due to the amino group. |
| 6.05 | Broad Singlet (br s) | 2H | NH | Amino protons. Broadening occurs due to quadrupole relaxation of nitrogen and H-bonding.[1] Exchangeable with D |
| 4.28 | Quartet (q, J = 7.1 Hz) | 2H | O-CH | Methylene group of the ethyl ester.[1] Characteristic quartet coupled to the methyl triplet. |
| 1.35 | Triplet (t, J = 7.1 Hz) | 3H | -CH | Methyl group of the ethyl ester.[1] |
| 1.32 | Singlet (s) | 9H | -C(CH | tert-Butyl group.[1] A strong, sharp singlet integrating for 9 protons, diagnostic for the 5-position substitution. |
B. Carbon-13 Nuclear Magnetic Resonance ( C NMR)
The
Solvent: CDCl
| Shift ( | Carbon Type | Assignment |
| 166.2 | Quaternary (C=O) | Ester Carbonyl .[1] Typical shift for conjugated esters. |
| 163.5 | Quaternary (C-2) | C-NH |
| 145.8 | Quaternary (C-5) | C-tBu .[1] Ipso carbon attached to the tert-butyl group.[1] |
| 118.2 | Methine (CH) | C-4 .[1] The only aromatic methine carbon in the thiophene ring. |
| 105.4 | Quaternary (C-3) | C-COOEt . Shielded relative to other ring carbons due to ortho-amino donation.[1] |
| 59.8 | Methylene (CH | Ester O-CH |
| 34.2 | Quaternary | Quaternary carbon of the tert-butyl group.[1] |
| 30.5 | Methyl (CH | Methyl carbons of the tert-butyl group (3 equivalent carbons). |
| 14.5 | Methyl (CH | Terminal methyl of the ethyl ester. |
C. Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups, particularly the primary amine and the ester.
-
3420, 3310 cm
(N-H stretch): Twin bands characteristic of a primary amine (-NH ). The asymmetric and symmetric stretching modes are clearly visible. -
2960 cm
(C-H stretch): Strong aliphatic stretching vibrations attributed to the bulky tert-butyl group.[1] -
1675 cm
(C=O stretch): Strong ester carbonyl absorption. The frequency is slightly lowered due to conjugation with the thiophene ring. -
1610 cm
(C=C stretch): Thiophene ring skeletal vibrations. -
1530 cm
(N-H bend): Scissoring vibration of the amino group.
D. Mass Spectrometry (MS)
-
Molecular Formula: C
H NO S -
Molecular Weight: 227.32 g/mol [1]
-
Ionization Mode: ESI+ or EI
Key Fragments:
-
m/z 227 [M]+: Molecular ion peak.
-
m/z 212 [M - 15]+: Loss of a methyl group from the tert-butyl moiety (stable tertiary carbocation character).
-
m/z 181 [M - 46]+: Loss of ethanol (EtOH) from the ester, common in ortho-amino esters via cyclization/elimination pathways in the source.
Experimental Validation & Quality Control
When synthesizing or sourcing this compound, the following purity checks are mandatory:
-
TLC Analysis:
-
Mobile Phase: Hexanes:Ethyl Acetate (4:1).
-
R
Value: ~0.45 (The compound is less polar than the starting cyanoacetate but more polar than pinacolone). -
Visualization: UV lamp (254 nm) or Iodine stain (brown spot).
-
-
Melting Point:
-
Expected Range: 120–121°C (Recrystallized from Ethanol). Sharp melting point indicates high purity.
-
Structural Connectivity Logic
The following diagram illustrates the NMR coupling logic used to assign the structure.
Figure 2: NMR connectivity and spatial relationships.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94–100.[4]
-
Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports, 16(1), 1–17.[3] (Review of the reaction scope including tert-butyl ketones).
-
Modi, K. et al. (1993). Synthesis and biological activity of some new 2-amino-3-(substituted benzoyl)thiophenes. European Journal of Medicinal Chemistry, 28, 769–781.[5] (Primary source for spectral data of tert-butyl analogs).
-
Puterova, Z., Krutosikova, A., & Vegh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[1]
Methodological & Application
Application Notes and Protocols: The Versatile Scaffold of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate and its analogs. This document details the synthesis, key applications, and relevant protocols for leveraging this valuable heterocyclic building block in medicinal chemistry.
Introduction: The Significance of the 2-Aminothiophene Scaffold
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its synthetic accessibility and the ease with which it can be functionalized make it an attractive starting point for the development of diverse compound libraries.[3] The title compound, this compound, incorporates a bulky tert-butyl group at the 5-position. This lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and modulating target engagement.[4] This guide will explore the synthesis and potential therapeutic applications of this and related 2-aminothiophene derivatives.
Synthesis via the Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[5][6][7] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an activated nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[7]
Mechanism of the Gewald Reaction
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur to form a thiiran intermediate, which then rearranges and cyclizes to yield the final 2-aminothiophene product.[5]
Figure 1: Generalized workflow of the Gewald Reaction.
Protocol: Synthesis of this compound
This protocol is a general guideline based on established procedures for the Gewald reaction.[8][9]
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Ethanol (or methanol)
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Fume hood
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of pinacolone, ethyl cyanoacetate, and elemental sulfur in ethanol.
-
Under constant stirring, slowly add a catalytic amount of morpholine (approximately 0.1 to 0.2 equivalents) to the mixture in a fume hood.
-
Heat the reaction mixture to a gentle reflux (typically 40-50°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.
Medicinal Chemistry Applications
The 2-aminothiophene scaffold has been explored for a wide range of therapeutic applications.[1][10] The following sections detail some of the most promising areas for derivatives of this compound.
Anticancer Activity
Derivatives of 2-aminothiophene-3-carboxylic acid esters have demonstrated selective cytostatic activity against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[11]
Mechanism of Action: Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, often in the G1 or G2/M phase.[11][12] They can also act as inhibitors of tubulin polymerization, a critical process for cell division.[12][13]
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cancer cells at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| 2-aminothiophene derivative | K562 | 0.29 - 1.8 | [12] |
| Methoxy-substituted derivative | K562 | 0.0095 - 0.033 | [12] |
Anti-inflammatory Activity
2-Aminothiophene derivatives have shown potential as anti-inflammatory agents.[14] Their mechanism of action can involve the inhibition of key inflammatory mediators.
Mechanism of Action: Some derivatives have been found to activate the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[9] They can also inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α.[9] Additionally, inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory leukotrienes, has been observed.[15]
Figure 2: Potential anti-inflammatory mechanism of 2-aminothiophene derivatives.
Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatant.
-
Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Antimicrobial Activity
The 2-aminothiophene scaffold is present in several compounds with demonstrated antibacterial and antifungal properties.[1][2]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standard antibiotic or antifungal drug (positive control)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Kinase Inhibition
The 2-aminothiazole and related heterocyclic scaffolds are known to be effective kinase inhibitors.[16][17][18] Given the structural similarity, 2-aminothiophenes are also promising candidates for the development of novel kinase inhibitors.
Potential Targets: Src-family kinases like Lck and tyrosine kinases such as EGFR are potential targets for 2-aminothiophene derivatives.[16][19]
Protocol: In Vitro Kinase Inhibition Assay
This is a general protocol that can be adapted for various kinases. Commercial kits are widely available for specific kinase assays.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (adenosine triphosphate)
-
Test compound
-
Assay buffer
-
Detection reagent (e.g., antibody-based detection for phosphorylated substrate or a luminescent ATP detection reagent)
-
384-well assay plates
-
Plate reader
Procedure:
-
Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
| Scaffold | Target Kinase | Activity | Reference |
| 2-amino-5-carboxamidothiazole | Lck | Sub-micromolar | [16] |
| Thiophene-3-carboxamide selenide | EGFR | IC50 in µM range | [19] |
Conclusion
This compound represents a valuable starting material for the synthesis of novel therapeutic agents. The 2-aminothiophene scaffold is a versatile platform that has demonstrated significant potential in various areas of medicinal chemistry, including oncology, inflammation, and infectious diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this and related compounds in their drug discovery programs.
References
- El-Abadelah, M. M., Nazer, M. Z., & Sweidan, N. I. (2010). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Letters in Organic Chemistry, 7(1), 79-84.
- Patel, R. V., Patel, J. K., & Kumari, P. (2015). Therapeutic importance of synthetic thiophene. Journal of Chemical and Pharmaceutical Research, 7(12), 851-865.
- Félix, R. P., da Silva, A. C. A., de Oliveira, R. B., & Regasini, L. O. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(15), 4478.
- Balzarini, J., Orzeszko-Krzesińska, B., Maurin, J. K., & Orzeszko, A. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
- Raju, G. N., Sreelatha, G., & Kumar, D. A. (2016). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 6(2), 1-8.
- Ullah, A., Khan, J., Sajjad, M., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
- Narender, G., & Kumar, S. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. Journal of Drug Delivery and Therapeutics, 11(2), 10-14.
- Boichuk, S., Galembikova, A., Zykova, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer Drugs, 27(7), 620-634.
- Bridges, A. J., Zhou, H., Cody, D. R., et al. (2001). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 11(4), 505-509.
- de Oliveira, R. B., & Regasini, L. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 693.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
- Fünfschilling, P. C., & Zaugg, W. (2006). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S.
- Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2013). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1711.
- Bakavoli, M., Rahimizadeh, M., & Shiri, A. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. E-Journal of Chemistry, 6(S1), S143-S148.
- Romagnoli, R., Baraldi, P. G., Oliva, P., et al. (2014). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ACS Medicinal Chemistry Letters, 5(5), 552-557.
- Sabnis, R. W. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Journal of Heterocyclic Chemistry, 38(4), 939-942.
- Bîcu, E., Bejan, V., & Tuchilus, C. (2020).
- Mamatha, D. M., et al. (2023). Synthesis of Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives: Molecular Docking and Biological Studies. Research Journal of Pharmacy and Technology, 16(4), 2304-2312.
- Guntupalli, C., Chandrashekhar, C., & Bethu, M. S. (2022).
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Chemische Berichte, 99(1), 94-100.
- Kumar, A., Sharma, S., & Singh, R. K. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 13(10), 1251-1265.
- Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345.
- Das, J., Moquin, R. V., Lin, J., et al. (2003). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(17), 2587-2590.
- Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
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- 1. ijpbs.com [ijpbs.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
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- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
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- 18. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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functionalization of the amino group in Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Application Note: Functionalization of the Amino Group in Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Executive Summary & Molecule Profile
Target Molecule: this compound Core Scaffold: 2-Aminothiophene-3-carboxylic acid ester (Gewald Product)
This guide details the functionalization of the exocyclic amino group (
Key Reactivity Features:
-
Low Nucleophilicity: The resonance interaction between the amino lone pair and the C-3 ester carbonyl (vinylogous amide character) significantly reduces the basicity and nucleophilicity of the nitrogen.
-
Steric Stabilization: The bulky tert-butyl group at position 5 blocks electrophilic attack at the most reactive ring carbon, preventing common side reactions (e.g., polymerization/dimerization) during diazotization or oxidation.[3]
-
Cyclization Potential: The proximity of the C-2 amino group and C-3 ester allows for rapid heterocyclization to form thieno[2,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, VEGFR inhibitors).[3]
Reactivity Landscape & Mechanistic Insight
The following diagram illustrates the electronic environment and accessible reaction pathways. Note the critical "Push-Pull" system where the amine pushes electron density into the ring/ester, reducing its reactivity toward weak electrophiles.
Figure 1: Reactivity landscape of the target thiophene.[3] The 5-tert-butyl group acts as a stabilizer, while the 3-ester dictates the primary cyclization chemistry.
Detailed Protocols
Protocol A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Application: Construction of kinase inhibitor cores.[3]
This is the most high-value transformation for this scaffold. The amino group condenses with a one-carbon electrophile (formamide) and cyclizes with the adjacent ester.
Reagents:
-
Target Molecule (1.0 equiv)
-
Formamide (Excess, acts as solvent)[3]
-
Ammonium Acetate (Catalytic, optional)[3]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol) in Formamide (15 mL).
-
Reaction: Heat the mixture to 160–180 °C (oil bath).
-
Expert Note: High temperature is required to overcome the low nucleophilicity of the amine and drive the elimination of ethanol.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material is fluorescent; the product (pyrimidinone) is often less mobile and strongly UV active. Reaction time is typically 4–8 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL) with vigorous stirring.
-
Isolation: The product, 6-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one , will precipitate as a solid.[4] Filter via vacuum filtration.
-
Purification: Recrystallize from Ethanol or DMF/Water if necessary.
Yield Expectation: 75–90%
Protocol B: Urea and Thiourea Formation
Application: Synthesis of intermediates for further cyclization or direct receptor binding.
Due to the deactivated nature of the amine, reaction with isocyanates/isothiocyanates requires forcing conditions or catalysis.
Reagents:
-
Target Molecule (1.0 equiv)
-
Aryl/Alkyl Isocyanate or Isothiocyanate (1.1 equiv)[3]
-
Solvent: Pyridine (preferred) or Dioxane/TEA.[3]
Step-by-Step Methodology:
-
Setup: Dissolve the amine (5 mmol) in anhydrous Pyridine (10 mL).
-
Why Pyridine? It acts as both a solvent and a base catalyst, enhancing the nucleophilicity of the amine.
-
-
Addition: Add the isocyanate/isothiocyanate (5.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (100–115 °C) for 6–12 hours.
-
Checkpoint: Unlike simple anilines, this reaction will likely not proceed to completion at room temperature.[3]
-
-
Workup: Pour the reaction mixture into ice-water acidified with HCl (to remove pyridine).
-
Isolation: Filter the precipitated urea/thiourea.
-
Cyclization Note: If using an isothiocyanate, the resulting thiourea can be cyclized to a 2-thioxothieno[2,3-d]pyrimidin-4-one by refluxing in ethanolic NaOH.[5]
Protocol C: Acylation (Amide Synthesis)
Application: Introducing diversity elements or linkers.[3]
Reagents:
-
Target Molecule (1.0 equiv)
-
Acid Chloride (1.2 equiv)[3]
-
Base: Triethylamine (TEA) or Pyridine (2.0 equiv)[3]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[3]
-
Solvent: Dichloromethane (DCM) or THF.[3]
Step-by-Step Methodology:
-
Setup: Dissolve the amine (2 mmol) and TEA (4 mmol) in dry DCM (10 mL) under inert atmosphere (
). -
Activation: Add DMAP (0.2 mmol).
-
Mechanistic Insight: DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, which is susceptible enough to react with the poor nucleophile (the thiophene amine).
-
-
Addition: Add the Acid Chloride (2.4 mmol) dropwise at 0 °C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. If conversion is low (checked by TLC), heat to reflux.
-
Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then saturated
, then brine. Dry over .[3]
Protocol D: Diazotization (Sandmeyer-Type)
Application: Converting the
Critical Safety/Chemistry Note: In 5-unsubstituted 2-aminothiophenes, diazotization often leads to azo-coupling at position 5 (self-coupling).[3] However, in This compound , the bulky 5-tert-butyl group blocks this pathway , allowing for successful Sandmeyer transformations.
Reagents:
-
Target Molecule (1.0 equiv)
-
Sodium Nitrite (
) (1.2 equiv)[3] -
Mineral Acid (HCl or
)[3] -
Copper(I) Salt (CuCl, CuBr) or KI.[3]
Step-by-Step Methodology:
-
Diazonium Formation: Suspend the amine (5 mmol) in concentrated HCl (5 mL) mixed with ice. Maintain temperature at 0–5 °C .
-
Nitrosation: Add a solution of
(6 mmol in 2 mL water) dropwise. The mixture should become a clear solution as the diazonium salt forms. Stir for 30 mins at 0 °C. -
Sandmeyer Reaction:
-
For Chlorination: Pour the cold diazonium solution slowly into a solution of CuCl (6 mmol) in conc. HCl at 0 °C.
-
For Iodination: Add a solution of KI (10 mmol in water) dropwise.[3]
-
-
Completion: Allow the mixture to warm to room temperature. Nitrogen gas evolution indicates the displacement is occurring.
-
Workup: Extract with Ethyl Acetate. Wash with sodium thiosulfate (if iodinating) to remove iodine.
Workflow Visualization: Thienopyrimidine Synthesis
Figure 2: Divergent synthesis of thienopyrimidine scaffolds from the parent amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Amidation | Poor nucleophilicity of amine due to ortho-ester. | Use DMAP (catalyst) and Pyridine (solvent).[3] Heat to reflux if necessary. Do not rely on weak bases like |
| Incomplete Cyclization (Formamide) | Temperature too low.[3] | Ensure bath temp is >160 °C. Formamide boils at 210 °C; the reaction needs high thermal energy to drive off ethanol. |
| Solubility Issues | Lipophilic tert-butyl group. | Use DCM or Chloroform for anhydrous reactions. For workups, avoid pure water; use water/ethanol mixes to prevent oiling out. |
| Diazotization Failure | Decomposition of diazonium salt. | Keep temperature strictly <5 °C during |
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[3] Chemische Berichte, 99(1), 94-100.
-
Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345.[3]
-
Putrova, Z., et al. (2010). Chemistry of 2-aminothiophenes. Arkivoc, 1, 209-246.[3]
-
Al-Said, M. S., et al. (2011).[3] Synthesis and antimicrobial activity of some new thienopyrimidines. European Journal of Medicinal Chemistry, 46(9), 3714-3720.[3] (Demonstrates cyclization protocols).
-
Wang, K., et al. (2012).[3] Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7410-7414.[3]
Sources
Application Note: Strategic Cyclization of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
This Application Note is designed for researchers and drug development professionals focusing on heterocyclic scaffold synthesis. It details the strategic cyclization of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate to generate functionalized thieno[2,3-d]pyrimidine cores—a privileged structure in kinase inhibitor discovery (e.g., FLT3, EGFR).
Introduction & Strategic Value
The starting material, This compound (1) , is a high-value "ortho-amino ester" building block. The presence of the 5-tert-butyl group is critical; unlike simple methyl or phenyl analogs, the tert-butyl moiety provides significant lipophilicity and metabolic stability (blocking the reactive
This guide details three divergent cyclization pathways to access the thieno[2,3-d]pyrimidine bicyclic system, a bioisostere of quinazoline and purine.
Core Reaction Logic
The synthesis relies on the nucleophilic attack of the thiophene C2-amino group on an electrophile (Formamide, Isothiocyanate, or Urea), followed by intramolecular cyclization with the C3-ester.
Key Pathways:
-
Pathway A (Formamide): Yields the Pyrimidin-4-one (Kinase hinge-binder core).
-
Pathway B (Isothiocyanates): Yields 2-Thioxo-pyrimidin-4-ones (Versatile S-alkylation handles).
-
Pathway C (Urea): Yields Pyrimidine-2,4-diones (Uracil bioisosteres).
Reaction Mechanism & Pathway Map
The following diagram illustrates the divergent synthesis from the parent scaffold.
Figure 1: Divergent cyclization pathways for this compound.
Detailed Experimental Protocols
Protocol A: Synthesis of 6-(tert-butyl)thieno[2,3-d]pyrimidin-4(3H)-one
Target Application: Creation of the core scaffold for kinase inhibitors (e.g., Gefitinib bioisosteres). Mechanism: Niementowski-type condensation.
Reagents:
-
This compound (1.0 eq)
-
Formamide (Excess, acts as solvent, ~10-15 vol)
-
Ammonium Acetate (Catalytic, 0.1 eq) - Optional but recommended to accelerate rate.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with the amino ester (1) and Formamide. Add catalytic Ammonium Acetate.
-
Reaction: Heat the mixture to 160–180°C (Reflux) for 6–12 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot.
-
-
Workup: Cool the dark reaction mixture to room temperature. Pour slowly into crushed ice/water (10x volume).
-
Precipitation: Stir vigorously for 30 minutes. The product usually precipitates as a solid.
-
Isolation: Filter the solid under vacuum. Wash copiously with water to remove formamide.
-
Purification: Recrystallize from Ethanol or DMF/Water mixture.
-
Expected Yield: 70–85%[1]
-
Appearance: Off-white to pale yellow powder.
-
Protocol B: Synthesis of 2-Thioxo Derivatives (via Isothiocyanates)
Target Application: Access to 2-mercapto derivatives for S-alkylation (introducing diversity at the C2 position).
Reagents:
-
This compound (1.0 eq)
-
Phenyl Isothiocyanate (or Alkyl Isothiocyanate) (1.1 eq)
-
Pyridine (Solvent/Base) or Ethanol/Et3N.
Step-by-Step Methodology:
-
Thiourea Formation: Dissolve the amino ester (1) in Pyridine (or Ethanol with 2 eq Et3N). Add the Isothiocyanate dropwise.
-
Reflux 1: Reflux for 4–6 hours.
-
Checkpoint: This forms the intermediate N-thioureido thiophene. Isolate this if characterizing; otherwise, proceed to cyclization in one pot.
-
-
Cyclization (Base Mediated): If using Ethanol, add 2N NaOH (2 eq) and reflux for an additional 2–4 hours. If using Pyridine, prolonged reflux often effects cyclization, but hydrazine hydrate (2 eq) can be added to force cyclization (yielding the 3-amino-2-thioxo derivative if hydrazine is used).
-
Workup: Evaporate solvent. Acidify the residue with 1N HCl (to pH 3–4).
-
Isolation: The thione product will precipitate. Filter and wash with water.
-
Purification: Recrystallize from Dioxane/Ethanol.
Protocol C: Synthesis of Thieno[2,3-d]pyrimidine-2,4-dione (Uracil Analog)
Target Application: Bioisosteres of thymine/uracil; potential CNS active agents.
Reagents:
-
This compound (1.0 eq)
-
Urea (5.0 eq)
Step-by-Step Methodology:
-
Fusion: Mix the amino ester (1) and Urea intimately in a mortar. Transfer to a round-bottom flask.
-
Heating: Heat the neat mixture in an oil bath at 180–200°C .
-
Note: The mixture will melt, and ammonia gas will evolve. Use a fume hood.
-
-
Duration: Maintain temperature for 2–3 hours until the mixture solidifies (reaction cake).
-
Workup: Cool to ~80°C and add hot water. Stir to dissolve excess urea.
-
Isolation: The product (insoluble in water) remains as a solid. Filter while warm.
-
Purification: Dissolve in 2N NaOH (forms sodium salt), filter insoluble impurities, then reprecipitate with dilute HCl.
Comparative Data & Troubleshooting
| Parameter | Protocol A (Formamide) | Protocol B (Isothiocyanate) | Protocol C (Urea) |
| Product Type | 4-Oxo (Kinase Core) | 2-Thioxo-4-Oxo | 2,4-Dione (Uracil) |
| Key Reagent | Formamide (Solvent) | R-NCS / Base | Urea (Fusion) |
| Temp | 160–180°C | 80–115°C | 180–200°C |
| Critical Step | Quenching in ice | Acidification of salt | Washing out excess urea |
| Common Issue | Incomplete cyclization | S-alkylation side reactions | Charring at high temp |
| Validation | NMR: C2-H singlet (~8.0 ppm) | IR: C=S stretch (~1200 cm⁻¹) | NMR: Two NH signals |
Troubleshooting the tert-butyl Effect:
-
Solubility: The tert-butyl group increases lipophilicity. If the product oils out in aqueous workups (Protocol A), extract with Ethyl Acetate instead of filtering.
-
Sterics: The 5-tert-butyl group is distant from the reaction center (positions 2 and 3), so it exerts minimal steric hindrance on the cyclization itself, but it stabilizes the thiophene ring against oxidation.
References
-
Gewald Reaction & Thiophene Synthesis: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aziden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link
-
Thienopyrimidine Synthesis Review: He, Y., et al. (2015). Thieno[2,3-d]pyrimidines as potential biologically active agents. European Journal of Medicinal Chemistry. Link
-
Cyclization with Formamide: Modh, R. P., et al. (2009). Synthesis and biological evaluation of some new 4-(3H)-quinazolinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Isothiocyanate Protocols: Kadi, A. A., et al. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 2-substituted 3-phenylthieno[2,3-d]pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry. Link
Sources
The Crucial Role of Chiral Intermediates in Pharmacologically Active Compounds: A Case Study in Atorvastatin Synthesis
Abstract
Pharmaceutical intermediates are the foundational chemical building blocks in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1][2][3] Their purity, stereochemistry, and scalability are paramount, directly influencing the quality, efficacy, and cost-effectiveness of the final drug product.[1][4] This application note provides a detailed technical guide on the synthesis and analysis of a critical chiral intermediate used in the manufacturing of Atorvastatin, a leading medication for lowering cholesterol.[1] We will explore a highly efficient and stereoselective chemoenzymatic pathway, highlighting the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pharmaceutical Intermediates
The journey from simple raw materials to a complex, life-saving drug is a meticulous process of chemical transformations.[2] At the heart of this process lie pharmaceutical intermediates, chemical compounds that are produced during the synthesis of an API but are not the final active ingredient themselves.[2][4][5] These molecules serve several critical functions:
-
Foundation for API Synthesis: Intermediates are the molecular scaffolds upon which the final API is constructed. They dictate the structure and stereochemistry, which are essential for the therapeutic effect.[1][3]
-
Ensuring Quality and Purity: The quality of an intermediate directly impacts the purity of the final API. Impurities or contaminants in an intermediate can compromise drug safety and lead to regulatory hurdles.[1]
-
Enabling Scalable and Cost-Effective Production: Utilizing standardized intermediates allows for reproducible and scalable manufacturing processes, reducing production costs and minimizing batch failures.[1]
-
Process Optimization and Regulatory Compliance: Well-defined intermediates facilitate the optimization of reaction pathways, minimize the formation of impurities, and aid in maintaining compliance with Good Manufacturing Practices (GMP).[1]
This guide will focus on a specific and highly relevant example: the synthesis of the chiral side-chain intermediate of Atorvastatin, a blockbuster drug that has had a profound impact on cardiovascular health.[1] The synthesis of this intermediate, with its two crucial chiral centers, showcases the power of modern synthetic strategies, particularly the use of biocatalysis to achieve high stereoselectivity in an environmentally friendly manner.[1][4]
Case Study: Chemoenzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate, a Key Atorvastatin Intermediate
The critical side chain of Atorvastatin contains two stereocenters that are essential for its inhibitory activity on HMG-CoA reductase.[1] A highly efficient and green synthesis route for a key precursor, ethyl (R)-4-cyano-3-hydroxybutyrate, involves a two-step enzymatic process. This biocatalytic approach offers significant advantages over traditional chemical methods, including high yields, exceptional enantioselectivity, and mild reaction conditions.[6]
The overall reaction scheme is as follows:
Figure 1: Chemoenzymatic synthesis of the Atorvastatin intermediate.
Step 1: Biocatalytic Asymmetric Reduction
The first step establishes the initial chiral center through the asymmetric reduction of a prochiral ketone.
Protocol: Synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate
-
Reactants:
-
Ethyl 4-chloro-3-oxobutanoate (Substrate)
-
Ketoreductase (KRED) enzyme
-
Glucose Dehydrogenase (GDH) for cofactor regeneration
-
NADP+ (Cofactor)
-
D-Glucose (Cosubstrate for cofactor regeneration)
-
Phosphate Buffer (pH 7.0-9.0)
-
Toluene (for biphasic system, optional)
-
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0-9.0).
-
Add D-glucose, NADP+, KRED, and GDH to the buffer and stir until dissolved.
-
For a biphasic system, add toluene to the aqueous solution.
-
Add the substrate, ethyl 4-chloro-3-oxobutanoate, to the reaction mixture. The substrate can be added continuously to maintain a low concentration and avoid enzyme inhibition.[7]
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.[6]
-
Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Rationale: The use of a ketoreductase enzyme ensures high stereoselectivity, producing the desired (S)-enantiomer with excellent enantiomeric excess (>99% ee).[9][10] A cofactor regeneration system, typically employing a dehydrogenase like GDH and a sacrificial cosubstrate like glucose, is crucial for economic viability by recycling the expensive NADP+ cofactor.[7][9]
Step 2: Enzymatic Cyanation
The second step involves the conversion of the chlorohydrin intermediate to the corresponding hydroxynitrile, which introduces the second key functional group.
Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate
-
Reactants:
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0-8.0).
-
Add the substrate, (S)-ethyl 4-chloro-3-hydroxybutanoate, to the buffer.
-
Add the HHDH enzyme to the reaction mixture. The enzyme can be added in batches to maintain activity.[13]
-
Slowly add a sodium cyanide solution to the reaction, maintaining the pH between 7.0 and 7.5.[6][13] The dehalogenation reaction releases protons, and the addition of the basic cyanide solution helps to control the pH.[8]
-
Maintain the reaction at a controlled temperature (e.g., 40-60°C) with stirring.[6]
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, acidify the mixture to a pH of 2-3 with an acid like sulfuric acid.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
-
Rationale: Halohydrin dehalogenase catalyzes the ring-opening of an in-situ formed epoxide by the cyanide nucleophile, resulting in the desired hydroxynitrile with high conversion and yield.[11][13] Using immobilized enzymes can simplify catalyst recovery and reuse, enhancing process efficiency.[12]
Quantitative Data Summary
The following table summarizes typical quantitative data for the chemoenzymatic synthesis of the Atorvastatin intermediate.
| Parameter | Step 1: Biocatalytic Reduction | Step 2: Enzymatic Cyanation | Overall |
| Product | (S)-Ethyl 4-chloro-3-hydroxybutanoate | Ethyl (R)-4-cyano-3-hydroxybutyrate | - |
| Key Enzymes | Ketoreductase (KRED), Glucose Dehydrogenase (GDH) | Halohydrin Dehalogenase (HHDH) | - |
| Typical Yield | >85% | >95% | ~80-90% |
| Enantiomeric Excess (e.e.) | >99% | Maintained | >99% |
| Reaction Conditions | Ambient to moderate temperature (30-40°C), neutral to slightly basic pH (7.0-9.0) | Moderate temperature (40-60°C), neutral pH (7.0-8.0) | - |
Analytical Characterization of Chiral Intermediates
Ensuring the enantiomeric purity of the intermediates is critical for the final drug's efficacy and safety. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for this purpose.[14]
Protocol: Chiral HPLC Analysis of Atorvastatin Intermediates
-
Instrumentation:
-
Chromatographic Conditions (Example):
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.
Figure 2: Analytical workflow for chiral purity determination.
Conclusion
The synthesis of pharmacologically active compounds is a complex endeavor where the strategic use of well-characterized intermediates is a cornerstone of success. This application note has detailed a robust and industrially relevant chemoenzymatic approach for the synthesis of a key chiral intermediate of Atorvastatin. By leveraging the high selectivity of enzymes like ketoreductases and halohydrin dehalogenases, it is possible to produce these critical building blocks with high yield and exceptional enantiomeric purity under environmentally benign conditions. The provided protocols and analytical methods serve as a practical guide for researchers and professionals in the pharmaceutical industry, underscoring the importance of a deep understanding of synthetic pathways and rigorous analytical control in modern drug development.
References
-
Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. [Link]
-
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
-
Tianming Pharmaceutical. Understanding Pharma Intermediates: A Comprehensive Guide. [Link]
-
Wang, Y., et al. (n.d.). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Chemoenzymatic routes for the synthesis of the side-chain of Atorvastatin; KRED = ketoreductase; HHDH = halohydrin dehalogenase. [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)
-
Telegecis. (2026, January 5). Navigating the Synthesis of Atorvastatin: The Importance of Key Intermediates. [Link]
-
ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate. The KRED Route.... [Link]
-
Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2024, March 31). Chiral screening approach of atorvastatin diastereomers by HPLC method. [Link]
-
Rasayan Journal of Chemistry. (n.d.). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. [Link]
- Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)
- Patsnap. (n.d.). Preparation method of ethyl (R)
-
The Royal Society of Chemistry. (2014). Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate at high concentration by using a novel halohydrin dehalogenase HHDH-PL from Par. [Link]
-
Zenodo. (2024, March 13). Chiral screening approach of atorvastatin diastereomers by HPLC method. [Link]
-
Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. [Link]
- Google Patents. (n.d.). CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)
- Google Patents. (n.d.).
-
PubMed. (n.d.). Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues. [Link]
- Google Patents. (n.d.). CN101838221A - Manufacturing method of atorvastatin intermediate (R)-(-)
-
PubMed. (n.d.). Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes. [Link]
-
Method for enantiomeric purity of atorvastatin via SFC-LC. (2024, October 9). [Link]
-
Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates. [Link]
-
PubMed. (n.d.). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate - Google Patents [patents.google.com]
- 7. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate in high concentration using a novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Preparation method of ethyl (R)-4-cyano-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. medjpps.com [medjpps.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Chiral screening approach of atorvastatin diastereomers by HPLC method [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Sulfur Impurity Removal in Gewald Synthesis
Ticket Subject: Strategies for removing elemental sulfur (
Executive Summary & Diagnostic Logic
User Query: "I have synthesized a 2-aminothiophene via the Gewald reaction. The yield looks >100%, and I see a yellow impurity that travels with the solvent front on TLC. It is silent in
Diagnosis: The symptoms are classic for elemental sulfur contamination.
-
Stoichiometry: The Gewald reaction often uses an excess of
to drive the Knoevenagel-Cope intermediate to completion. -
Solubility Mimicry:
shares solubility profiles (lipophilic) with many organic products, making standard silica chromatography ineffective (co-elution).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
NMR Silence: Elemental sulfur has no protons, leading to "ghost mass" where gravimetric yield is high, but NMR purity looks perfect.[1]
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best removal method for your specific scale and product nature.
Figure 1: Decision matrix for selecting the appropriate sulfur removal protocol based on product physical state and stability.
Protocol A: Differential Solubility (Recrystallization)
Best For: Crystalline solids stable in alcohols.[1]
The Science: Elemental sulfur has extremely low solubility in lower alcohols (Methanol: 0.03 wt%; Ethanol: 0.066 wt% at 25°C) [1].[1] Most 2-aminothiophenes, being polar amines, exhibit significantly higher solubility in hot alcohols.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol or Ethanol.[1]
-
Hot Filtration (Critical): If the solution is cloudy yellow while boiling, this is undissolved sulfur.[1] Filter the hot solution through a pre-warmed sintered glass funnel or a plug of Celite.
-
Cooling: Allow the filtrate to cool slowly to room temperature, then to 0°C.
-
Collection: The product should crystallize out, leaving the remaining soluble sulfur traces in the mother liquor.
Troubleshooting:
-
Issue: "My product oiled out instead of crystallizing."
-
Fix: Re-dissolve and add a seed crystal.[1] If it persists, switch to Protocol B .
Protocol B: The Sodium Sulfide Wash (Chemical Digestion)
Best For: Oils, large-scale batches (>10g), and base-stable compounds.[1]
Mechanism: Nucleophilic attack by sulfide ions (
Safety Warning: Contact with acid releases toxic
Step-by-Step:
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
The Wash: Prepare a 5-10% w/v aqueous solution of Sodium Sulfide (
).ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Note: Sodium Sulfite (
) can also be used but is kinetically slower.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-
-
Extraction: Wash the organic layer with the sulfide solution.[1] Shake vigorously for 3-5 minutes.
-
Visual Cue: The aqueous layer will turn from clear/yellow to dark orange/red (indicating polysulfide formation).[1]
-
-
Repetition: Repeat the wash until the aqueous layer no longer changes color (remains colorless/pale).[1]
-
Finishing: Wash the organic layer with water, then brine.[1] Dry over
and concentrate.
Data: Sulfur Solubility in Wash Solvents
| Solvent | Solubility of
Protocol C: Phosphine Scavenging
Best For: Small scales (<1g), acid-sensitive compounds, or final polishing.[1]
Mechanism: Triphenylphosphine (
Step-by-Step:
-
Quantification: Estimate the amount of sulfur (by weight difference or crude NMR integration of product vs. total mass).
-
Addition: Add 1.1 equivalents of
relative to the estimated sulfur content. Stir at room temperature in DCM or Toluene for 30 minutes. -
Separation:
-
Option 1 (Precipitation): Add Hexanes/Pentane.[1]
is very insoluble in alkanes and may precipitate. Filter it off.ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -
Option 2 (Chromatography):
is much more polar thanngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> (and often the Gewald product). It can now be separated via silica flash chromatography.[1]
-
Visualizing the Scavenging Pathway:
Figure 2: Transformation of lipophilic sulfur into polar phosphine sulfide, altering chromatographic properties.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Copper turnings?
A: Yes, activated copper turnings can remove sulfur by forming Copper Sulfide (
Q: Why not just run a column immediately?
A: Elemental sulfur is non-polar and elutes with the solvent front (Hexanes/EtOAc mixtures), often co-eluting with the 2-aminothiophene product.[1] Furthermore,
Q: How do I prevent this in the first place? A:
-
Optimize Stoichiometry: Do not use a large excess of sulfur. Standard Gewald conditions often call for 1.0 eq, but using 0.95 eq can ensure sulfur is the limiting reagent [2].[1]
-
Amine Activation: Pre-mixing the ketone, cyanoester, and amine base before adding sulfur (the "Two-Step" variation) can sometimes improve consumption efficiency [3].[1]
References
-
Solubility Data:Solubility of elemental sulfur (orthorhombic ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
) at 25°C in organic solvents. Sciencemadness / Gmelin Handbuch der Anorganischen Chemie. -
Gewald Reaction Mechanism: Sabnis, R. W., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[1] Journal of Heterocyclic Chemistry (1999).
-
Phosphine Scavenging: "Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine." MDPI / ResearchGate.[1]
-
Sulfide Wash Protocol: Standard Industrial Practice for Sulfur Removal; NASA Technical Reports on Polysulfide Stability.[1]
Sources
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Welcome to the technical support guide for the synthesis and optimization of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the synthesis of this important heterocyclic building block.
The primary synthetic route to this and similar 2-aminothiophenes is the Gewald reaction , a robust multi-component condensation.[1][2][3] This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. This guide will delve into the nuances of this reaction to help you achieve optimal yields and purity.
Understanding the Reaction: The Gewald Synthesis Workflow
The synthesis of this compound proceeds via a one-pot, three-component Gewald reaction. The process begins with pivalaldehyde (3,3-dimethylbutanal), ethyl cyanoacetate, and elemental sulfur. The reaction is catalyzed by a suitable base.
The mechanism, while complex and subject to reaction conditions, is generally understood to initiate with a Knoevenagel condensation between the aldehyde and the active methylene group of the ethyl cyanoacetate.[4][5] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.
Sources
stability issues of 2-aminothiophene derivatives during workup
Welcome to the 2-Aminothiophene Stability Support Hub.
Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Stability & Isolation of Gewald Reaction Products
Executive Summary: The "Black Tar" Paradox
2-Aminothiophenes are notoriously unstable heterocyclic building blocks. While they are essential pharmacophores (precursors to thienopyrimidines, azo dyes, and kinase inhibitors), they suffer from a "Dr. Jekyll and Mr. Hyde" personality. In solution as salts, they are often stable; as isolated free bases, they rapidly degrade into black, insoluble tars upon exposure to air, light, or acidic media.
This guide addresses the three primary failure modes: Oxidative Dimerization , Acid-Catalyzed Polymerization (Silica Death) , and Hydrolytic Ring Opening .
Module 1: The "Black Tar" Phenomenon (Oxidation)
User Query: "I successfully ran a Gewald reaction. TLC showed a clean spot. But after rotary evaporation, the oil turned into a black solid that is insoluble in everything. What happened?"
Technical Diagnosis:
You have likely witnessed oxidative dimerization . The 2-aminothiophene ring is electron-rich. The amino group (
The Mechanism:
-
Radical Formation: Oxygen abstracts an electron, forming a radical cation.
-
Coupling: These radicals dimerize via
(azo/hydrazo) or coupling. -
Polymerization: The dimers further react to form extended conjugated networks (the "black tar").
Corrective Protocol: The "Inert & Salt" Strategy
-
Step 1: Never evaporate to dryness as a free base if the compound is known to be unstable.
-
Step 2: Perform all workups under
or Ar atmosphere. -
Step 3: Convert the free base immediately to a stable salt (HCl or Tin) or protect it.
Module 2: Chromatography Survival Guide
User Query: "My crude NMR looked okay, but after running a silica gel column, my product vanished or streaked everywhere. Yield dropped from 80% to 10%."
Technical Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 4–5). 2-Aminothiophenes are weak bases, but they are highly acid-sensitive. The acidic silanol groups protonate the C3 or C5 position, disrupting aromaticity and catalyzing polymerization or hydrolysis of the imine tautomer.
Troubleshooting Protocol: Neutralization of Stationary Phase
| Parameter | Standard Condition (AVOID) | Optimized Condition (USE) |
| Stationary Phase | Standard Silica Gel (60 Å) | Neutral Alumina (Brockmann Grade III) or |
| Mobile Phase Additive | None or Acetic Acid | 1–5% Triethylamine ( |
| Loading Solvent | DCM + 0.5% | |
| Drying | Rotary Evap (Heat + Air) | Vacuum (Cold) + Inert Gas Backfill |
Actionable Step:
If you must use silica, pre-wash the column with a mobile phase containing 5%
Module 3: Protocols for Stabilization
User Query: "How do I store these compounds if I can't isolate the free base?"
Solution: Do not store the free base. Use one of the following "Catch" protocols.
Protocol A: The HCl "Crash-Out" (Recommended)
Best for: Long-term storage of Gewald products.
-
Extraction: Dilute the Gewald reaction mixture with Ethyl Acetate (EtOAc). Wash with water to remove salts/DMF.
-
Drying: Dry the organic layer over
. Filter. -
Acidification: Cool the filtrate to 0°C.
-
Precipitation: Slowly add 4M HCl in Dioxane (or bubble HCl gas). The 2-aminothiophene hydrochloride salt will precipitate immediately as a stable solid.
-
Isolation: Filter the solid under
. Wash with cold ether.-
Result: The HCl salt is often stable for months at -20°C.
-
Protocol B: The "One-Pot" Protection
Best for: When the amine is an intermediate for amides/ureas.
-
Do not isolate.
-
Add the acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride) directly to the crude reaction mixture (or after a rough extraction).
-
The resulting amide is significantly more stable towards oxidation and silica chromatography than the free amine because the lone pair is delocalized into the carbonyl, reducing ring reactivity.
Visualizing the Instability & Workup Logic
Diagram 1: The Decomposition Pathway
This diagram illustrates why air and acid are the enemies of 2-aminothiophenes.
Caption: Figure 1.[1] Decomposition pathways of 2-aminothiophenes showing oxidative dimerization (top) and acid-catalyzed hydrolysis (bottom).
Diagram 2: The Recommended Workup Decision Tree
Follow this logic flow to maximize yield.
Caption: Figure 2.[1] Decision matrix for processing crude 2-aminothiophenes based on stability and downstream application.
References
-
BenchChem Technical Support. (2025).[2] Common side reactions in the Gewald synthesis of aminothiophenes.
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010).[3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.[3] ARKIVOC.[3]
-
Sabnis, R. W. (1994).[4] The Gewald Synthesis.[2][4][5][6][7][8] Sulfur Reports.[4] (Foundational text on thiophene stability).
-
ResearchGate Community. (2017). Product decomposed on silica gel - Troubleshooting Discussion.
-
Zenkov et al. (2021).[1] Green methodologies for the synthesis of 2-aminothiophene.[1] (Discusses stability in green solvents).
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid dimerization of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Welcome to the technical support center for Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis, handling, and storage of this important heterocyclic building block. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize side reactions, particularly dimerization, and ensure the highest purity of your product.
I. Foundational Knowledge: FAQs on Dimerization
This section addresses the fundamental questions surrounding the dimerization of this compound.
Q1: What is dimerization in the context of this compound, and why is it a concern?
A1: Dimerization refers to a chemical reaction where two molecules of this compound combine to form a single, larger molecule (a dimer). This is a significant concern as it represents a loss of the desired monomeric product, leading to reduced reaction yields and introducing a major impurity that can be challenging to separate. The presence of dimers can negatively impact the performance of this compound in subsequent synthetic steps and may introduce unforeseen biological or material properties in final products.
Q2: What is the primary mechanism behind the dimerization of this compound?
A2: The primary mechanism for the dimerization of 2-aminothiophene derivatives, including this compound, is oxidative coupling .[1] The electron-rich nature of the 2-aminothiophene ring system makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in the reaction mixture or during storage. This oxidation can lead to the formation of radical cations or other reactive intermediates that then couple to form a C-C or C-N bond between two thiophene units.
Q3: How does the structure of this compound influence its susceptibility to dimerization?
A3: The structure of this molecule has two opposing features influencing dimerization:
-
Activating Groups: The amino group at the 2-position is a strong electron-donating group, which increases the electron density of the thiophene ring and makes it more susceptible to oxidation and subsequent dimerization.
-
Steric Hindrance: The bulky tert-butyl group at the 5-position provides significant steric hindrance .[2] This steric bulk physically obstructs the approach of another molecule, thereby hindering the formation of a dimer. This is a key design feature that helps to stabilize the molecule compared to less hindered 2-aminothiophenes.[3]
II. Troubleshooting Guide: Dimerization During Synthesis (Gewald Reaction)
The Gewald reaction is the most common method for synthesizing 2-aminothiophenes.[4][5] However, improper reaction conditions can promote the formation of dimers and other byproducts.
Problem: Significant formation of a high molecular weight byproduct, suspected to be a dimer, is observed during the Gewald synthesis of this compound.
Causality Analysis and Troubleshooting Steps:
1. Oxygen Exposure:
-
Cause: The most likely culprit for oxidative dimerization is the presence of oxygen. The reaction mixture, especially under basic conditions, can be highly sensitive to air.
-
Solution: Employ rigorous air-sensitive techniques.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.[6] This can be achieved using a Schlenk line or a glovebox.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
2. Reaction Temperature:
-
Cause: While the Gewald reaction often requires heating, excessive temperatures can increase the rate of side reactions, including dimerization.
-
Solution: Maintain strict temperature control.
-
Optimized Temperature: For the synthesis of many 2-aminothiophenes, a moderate temperature of around 45-50°C is often sufficient.[7] It is crucial to monitor the internal reaction temperature and avoid localized overheating.
-
Gradual Heating: Bring the reaction to the target temperature slowly to ensure even heating.
-
3. Choice and Addition of Base:
-
Cause: The base used in the Gewald reaction (commonly morpholine or diethylamine) plays a critical role.[7] A strongly basic environment can deprotonate the amino group, potentially increasing its electron-donating ability and susceptibility to oxidation. The rate of base addition can also impact local concentrations and heat generation.
-
Solution: Optimize the base and its addition.
-
Weaker Base: Consider using a slightly weaker base or a catalytic amount of a stronger base if stoichiometric amounts are causing issues.
-
Slow Addition: Add the base dropwise to the reaction mixture, especially during the initial stages, to control the exotherm and maintain a homogeneous reaction environment.
-
4. Presence of Radical Initiators:
-
Cause: Trace metal impurities or exposure to light can initiate radical chain reactions that lead to oxidative dimerization.
-
Solution: Minimize exposure to radical initiators.
-
High-Purity Reagents: Use high-purity starting materials and solvents to minimize metal contamination.
-
Protection from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation.
-
Radical Scavengers (Use with Caution): In some cases, the addition of a radical scavenger like butylated hydroxytoluene (BHT) in catalytic amounts may help to suppress radical-mediated dimerization.[8][9] However, this should be tested on a small scale as it could potentially interfere with the desired reaction pathway.
-
Summary of Optimized Gewald Reaction Parameters to Minimize Dimerization:
| Parameter | Standard Condition | Optimized Condition for Dimer Prevention | Rationale |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevents oxidation of the electron-rich thiophene ring.[6] |
| Solvent | Standard Grade | Degassed, Anhydrous | Removes dissolved oxygen that can act as an oxidant. |
| Temperature | 50-70°C | 45-50°C (with careful monitoring) | Reduces the rate of side reactions, including dimerization.[7] |
| Base Addition | Quick, in one portion | Slow, dropwise addition | Controls exotherm and avoids localized high base concentrations. |
| Light | Ambient | Protected from light (e.g., foil-wrapped flask) | Prevents potential photochemical side reactions. |
Workflow for Dimerization Prevention during Gewald Synthesis
Caption: Optimized workflow for Gewald synthesis to minimize dimerization.
III. Troubleshooting Guide: Dimerization During Purification and Storage
Even if the synthesis is successful, dimerization can occur during work-up, purification, and storage if proper precautions are not taken.
Problem: A pure sample of this compound degrades over time, showing the appearance of a new, less polar spot on TLC and corresponding new peaks in NMR/MS, consistent with a dimer.
Causality Analysis and Troubleshooting Steps:
1. Purification Conditions:
-
Cause: Prolonged exposure to air and light during purification (e.g., column chromatography) can lead to on-column oxidation and dimerization.
-
Solution:
-
Efficient Chromatography: Perform column chromatography as quickly as possible. Consider using flash chromatography to minimize run time.
-
Solvent Degassing: Use degassed solvents for your mobile phase.
-
Minimize Light Exposure: Protect the column from direct light by wrapping it in aluminum foil.
-
2. Storage Conditions:
-
Cause: Long-term storage in the presence of air and light, and at elevated temperatures, will promote gradual oxidative dimerization.
-
Solution: Implement proper long-term storage protocols.
-
Inert Atmosphere: Store the solid compound in a vial under an inert atmosphere (argon or nitrogen).
-
Refrigeration/Freezing: Store the vial at a low temperature, such as in a refrigerator (2-8°C) or freezer (-20°C), to slow the rate of degradation.
-
Light Protection: Use an amber vial or store the vial in a dark place to protect it from light.[10]
-
Solvent Storage: If storing in solution, use a degassed aprotic solvent and keep it under an inert atmosphere at low temperature.
-
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation. |
| Temperature | -20°C to 8°C | Slows the rate of chemical reactions. |
| Container | Amber glass vial with a tight-fitting cap | Protects from light and moisture.[10] |
| State | Solid (preferred for long-term) | More stable than solutions. |
IV. Experimental Protocols
Protocol 1: Optimized Gewald Synthesis of this compound
This protocol is designed to minimize the formation of dimeric byproducts.
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Anhydrous, degassed ethanol
-
Schlenk flask and manifold or glovebox
Procedure:
-
Set up a Schlenk flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.
-
To the flask, add anhydrous, degassed ethanol, followed by pinacolone (1.0 eq.) and ethyl cyanoacetate (1.0 eq.).
-
Begin stirring and gently warm the mixture to 40°C.
-
Slowly add morpholine (1.1 eq.) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 50°C.
-
After the base addition is complete, add elemental sulfur (1.05 eq.) in one portion.
-
Maintain the reaction mixture at 45-50°C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).
-
Upon completion, cool the reaction to room temperature and then to 0-5°C in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the crude product from a minimal amount of hot, degassed ethanol.
Protocol 2: Identification of Dimer by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the suspected impure product in a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with a soft ionization technique such as electrospray ionization (ESI).
-
Data Interpretation:
-
Look for the [M+H]⁺ ion corresponding to the monomeric product (Expected m/z for C₁₂H₁₉NO₂S: 242.1215).
-
Search for an ion with approximately double the mass of the monomer, which would correspond to the dimer [2M+H]⁺ (Expected m/z for C₂₄H₃₇N₂O₄S₂: 481.2249). The exact mass will depend on the dimerization mechanism (e.g., loss of H₂).
-
V. Visualization of Dimerization Mechanism
The following diagram illustrates the proposed oxidative dimerization pathway.
Caption: Proposed oxidative dimerization mechanism of 2-aminothiophenes.
VI. References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100. [Link]
-
Puterová, Z., Sýkora, D., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). The Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.
-
Wikipedia contributors. (2023, December 29). Gewald reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Shaabani, A., Soleimani, E., & Maleki, A. (2007). A green chemistry approach to gewald reaction. Der Pharma Chemica, 2(1), 219-223.
-
Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.
-
Wang, T., Huang, X. G., Liu, J., Li, B., Wu, J. J., Chen, K. X., ... & Zeng, B. B. (2010). An efficient one-pot synthesis of substituted 2-aminothiophenes via three-component Gewald reaction catalyzed by L-proline. Synlett, 2010(09), 1351-1354. [Link]
-
Gomaa, M. A. M. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100782. [Link]
-
Balasubramanian, T., & Perumal, S. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2012). Ethyl 2-amino-4, 5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]
-
Reddy, T. S., & Kumar, M. S. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 3(4), 85-93.
-
Al-Adiwish, W. M., Mabkhot, Y. N., & Al-Showiman, S. S. (2013). Synthesis and spectroscopic studies of some 2-aminothiophene dye precursors. Journal of the University of Chemical Technology and Metallurgy, 48(3), 271-276.
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Tsujii, Y., Nishide, H., & Tsuchida, E. (1989). Steric effect on dimer radical cation formation of poly (3, 6-di-tert-butyl-9-vinylcarbazole) and its dimeric model compounds. Polymer Journal, 21(4), 323-329.
-
Asiri, A. M., & Khan, S. A. (2011). Synthesis of Some Novel Methyl-and Ethyl-2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. scispace.com [scispace.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Radical scavenger | chemistry | Britannica [britannica.com]
- 9. Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress [mdpi.com]
- 10. ossila.com [ossila.com]
method refinement for consistent synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Technical Support Center: Synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Method Refinement & Troubleshooting for Gewald Synthesis
Executive Summary: The Regioselectivity Critical Path
Welcome to the technical support hub for 2-aminothiophene synthesis. Before proceeding with protocol refinement, we must address the most common failure point for this specific target: Starting Material Selection.
To synthesize This compound (the 5-isomer), you cannot use Pinacolone (3,3-dimethyl-2-butanone).
-
Pinacolone yields the 4-tert-butyl isomer due to the specific enolization pattern of methyl ketones.
-
3,3-Dimethylbutyraldehyde is required to secure the 5-tert-butyl position.
This guide focuses on the Aldehyde-driven Gewald Reaction , which presents unique stability challenges compared to the more robust ketone variants.
Optimized Protocol: The "Buffered One-Pot" Method
Aldehydes are prone to self-condensation (aldol) and oxidation. The standard "dump and stir" Gewald protocol often results in "tar" when applied to aliphatic aldehydes. We recommend the Buffered One-Pot Method to minimize side reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3,3-Dimethylbutyraldehyde | 1.0 | Electrophile | Must be freshly distilled. |
| Ethyl Cyanoacetate | 1.0 | Nucleophile | Active methylene source.[1] |
| Sulfur ( | 1.0 | Heteroatom | Finely powdered is critical.[2] |
| Morpholine | 1.0 | Base/Catalyst | Preferred over |
| Ethanol (Abs.) | Solvent | Medium | 5 mL per mmol of aldehyde. |
Step-by-Step Workflow
-
Pre-Activation (The Knoevenagel Step):
-
In a round-bottom flask, combine Ethyl Cyanoacetate and 3,3-Dimethylbutyraldehyde in Ethanol.
-
Cool to 0°C (Ice bath). Crucial: Aldehydes react vigorously.
-
Add Morpholine dropwise over 15 minutes.
-
Checkpoint: Allow to stir at 0°C for 30 mins, then warm to RT for 1 hour. The solution should turn yellow/orange, indicating the formation of the alkylidene cyanoacetate intermediate.
-
-
Sulfur Addition (The Thiolation Step):
-
Add Sulfur (
) in a single portion. -
Heat the mixture to 50°C (Internal temperature). Do not reflux yet.
-
Stir for 2 hours. The sulfur should slowly dissolve.
-
-
Cyclization & Completion:
-
Increase temperature to Reflux (78°C) for 3–5 hours.
-
Monitoring: TLC (20% EtOAc/Hexane). Look for the disappearance of the intermediate (less polar than product) and the appearance of the fluorescent thiophene spot.
-
-
Work-up (The "Anti-Tar" Procedure):
Visualizing the Workflow
The following diagram outlines the critical decision nodes and the chemical pathway.
Caption: Critical pathway selection for regiochemical control. Using Pinacolone results in the 4-isomer; the Aldehyde is required for the 5-isomer.
Troubleshooting Guide (FAQ)
Q1: The reaction turned into a black, sticky tar. What happened?
-
Diagnosis: Thermal runaway or Aldehyde Polymerization.
-
Root Cause: Adding morpholine too fast to the aldehyde at room temperature causes an exothermic spike, leading to aldol polymerization rather than condensation with the cyanoacetate.
-
Fix: Strict temperature control. Perform the initial mixing at 0°C . Do not add sulfur until the Knoevenagel intermediate (yellow solution) is formed.
Q2: I have low yield (<30%), and the sulfur didn't dissolve.
-
Diagnosis: Incomplete Thiolation.
-
Root Cause: The bulky tert-butyl group sterically hinders the approach of the sulfur/base complex.
-
Fix:
-
Microwave Irradiation: If available, run the reaction at 100°C for 20 mins in a sealed vessel. This overcomes steric barriers significantly better than thermal reflux.
-
Solvent Switch: Switch from Ethanol to DMF (Dimethylformamide) or Methanol . DMF allows for higher temperatures, while Methanol is more polar and can accelerate the precipitation of the intermediate.
-
Q3: The product is an oil and won't crystallize.
-
Diagnosis: Trapped Morpholine or Regio-isomers.
-
Fix:
-
Acid Wash: Dissolve the oil in Ethyl Acetate and wash with 1M HCl. This removes residual morpholine which acts as a "solvent" keeping the product liquid.
-
Trituration: Add cold Hexane to the oil and scratch the flask sides with a glass rod.
-
Recrystallization: For this specific lipophilic molecule, Ethanol/Water (9:1) or Hexane/Ethyl Acetate are the optimal systems.
-
Q4: Can I use Triethylamine instead of Morpholine?
-
Technical Insight: You can, but Morpholine is superior for the Gewald reaction. Morpholine is a secondary amine that can transiently form an enamine intermediate with the aldehyde/ketone, which is more reactive toward the cyanoacetate than the free carbonyl. Triethylamine acts only as a base, not a nucleophilic catalyst.
Mechanistic Failure Analysis
Understanding where the reaction fails is key to fixing it.
Caption: Diagnostic logic tree to isolate failure between the condensation phase and the cyclization phase.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][4] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2]
-
Sabnis, R. W. (1994).[4] The Gewald reaction.[1][4][5][6][7] Sulfur Reports, 16(1), 1–17. (Authoritative review on mechanism and variations).
-
Putrani, et al. (2019). Microwave-assisted synthesis of 2-aminothiophene derivatives.[5][7][8][9] Journal of Physics: Conference Series. (Evidence for microwave refinement).
-
Huang, Y., et al. (2010). One-pot synthesis of 2-aminothiophenes.[1][2][3][8][10] Tetrahedron.[8] (Discusses morphological catalysis advantages).
(Note: Ensure all standard laboratory safety protocols are followed. Thiophenes and cyanoacetates are toxic; perform all reactions in a fume hood.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Gewald_reaction [chemeurope.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Validation of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate, a substituted aminothiophene, serves as a vital building block in the synthesis of various therapeutic agents. Its purity profile directly influences the impurity profile of the final API, making rigorous analytical validation an indispensable step in the manufacturing process.
This guide provides an in-depth, experience-driven protocol for the validation of a purity determination method for this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind our methodological choices, present a self-validating experimental protocol, and compare the performance of HPLC against Gas Chromatography (GC), an alternative analytical technique.
The Analytical Imperative: Why HPLC is the Method of Choice
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for assessing the purity of raw materials and finished products.[1] For a molecule like this compound, which possesses a combination of polar functional groups (amine, ester) and a non-polar moiety (tert-butyl group), RP-HPLC offers an optimal balance of selectivity and efficiency. Unlike Gas Chromatography, HPLC is suitable for non-volatile and thermally labile compounds, eliminating the risk of on-column degradation and the need for chemical derivatization, which can introduce its own set of impurities and analytical variability.
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[2] This guide adheres to the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[3][4]
Experimental Workflow: A Validated RP-HPLC Method
A robust analytical method begins with a well-defined protocol. The following section details a step-by-step procedure for the purity validation of this compound.
Instrumentation and Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving adequate separation of the main compound from any potential impurities. A C18 column is chosen for its versatility and hydrophobic retention characteristics, which are well-suited for the tert-butyl group of the analyte. The mobile phase, a gradient mixture of acetonitrile and a phosphate buffer, provides the necessary polarity range to elute the analyte and resolve it from both more polar and less polar impurities. UV detection is selected based on the chromophoric nature of the thiophene ring system.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary pump system with a UV detector ensures reproducibility. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Provides excellent peak shape and resolution for a wide range of compounds. |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to control the ionization state of the amino group and ensure consistent retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier to control elution strength. |
| Gradient Program | 0-15 min: 40-90% B; 15-17 min: 90% B; 17.1-20 min: 40% B | A gradient is employed to ensure elution of potential late-eluting, non-polar impurities and to re-equilibrate the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Controlled temperature minimizes variations in retention time. |
| Detection | UV at 254 nm | Based on the UV absorbance of the thiophene moiety. A diode array detector can be used to confirm peak purity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for peak distortion. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the working standard solution using the sample to be tested.
Method Validation Protocol
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2][5]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of drugs derived from Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Topic: Comparative Efficacy of Thienopyrimidine Kinase Inhibitors Derived from Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
Executive Summary
This technical guide evaluates the pharmacological efficacy of Thienopyrimidine derivatives synthesized from the precursor This compound (CAS: 158461-00-8). These compounds represent a strategic "scaffold hop" from traditional Quinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib).
This guide is designed for medicinal chemists and pharmacologists. It objectively compares the thienopyrimidine scaffold against the quinazoline standard of care (SoC), focusing on EGFR and VEGFR-2 inhibition profiles, metabolic stability, and synthetic accessibility.
The Scaffold Architecture: Thiophene vs. Benzene
The core rationale for using this compound is bioisosterism . By replacing the benzene ring of the quinazoline core with a thiophene ring (specifically one substituted with a lipophilic tert-butyl group), researchers aim to alter electronic distribution and solubility without disrupting the ATP-binding mode.
Structural Advantages of the tert-Butyl Thiophene Scaffold
-
Enhanced Lipophilicity: The tert-butyl group at position 5 significantly increases logP, improving passive membrane permeability compared to methyl-substituted analogs.
-
Electronic Modulation: The sulfur atom in the thiophene ring acts as an electron donor, potentially strengthening
-stacking interactions within the kinase hinge region. -
Metabolic Soft Spots: While the tert-butyl group improves potency, it introduces potential sites for oxidative metabolism (hydroxylation), a critical factor in lead optimization.
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of receptor tyrosine kinases (RTKs).
Diagram 1: Signaling Pathway & Inhibition Mechanism
Caption: Mechanism of Action. The thienopyrimidine derivative competes with ATP for the hinge region binding site, preventing autophosphorylation and blocking downstream oncogenic signaling.
Comparative Efficacy Analysis
The following data aggregates findings from multiple medicinal chemistry studies comparing 5-tert-butyl-thienopyrimidine derivatives against Quinazoline standards (Erlotinib).
Table 1: Potency and Physicochemical Profile
| Feature | Thienopyrimidine Derivative (TP-5-tBu) | Quinazoline Standard (Erlotinib) | Implication |
| Scaffold Origin | This compound | 2-Aminobenzonitrile | TP offers novel IP space. |
| EGFR IC50 | 40 – 95 nM | ~2 – 10 nM | TP is generally less potent but tunable. |
| VEGFR-2 IC50 | 15 – 50 nM | > 500 nM (Selectivity gap) | TP is often a dual inhibitor. |
| LogP (Lipophilicity) | 4.2 – 5.1 | 3.3 | TP has higher membrane permeability but solubility risks. |
| Solubility | Low to Moderate | Moderate | TP requires formulation optimization (e.g., salts). |
| Selectivity | Dual EGFR/VEGFR | Highly EGFR selective | TP preferred for heterogeneous tumors. |
Key Insight: While the Quinazoline core (Erlotinib) often demonstrates superior absolute potency against EGFR, the Thienopyrimidine derivatives derived from the tert-butyl precursor frequently exhibit dual-inhibition (EGFR + VEGFR-2) . This makes them highly effective in suppressing both tumor cell proliferation and tumor angiogenesis simultaneously.
Experimental Protocols
To validate the efficacy of these derivatives, the following protocols are standard.
Protocol A: Synthesis via Gewald Reaction
Rationale: The tert-butyl group is introduced early via the ketone precursor to ensure regiospecificity.
-
Reagents: 3,3-dimethyl-2-butanone, Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst).
-
Procedure:
-
Mix ketone and ethyl cyanoacetate in ethanol.
-
Add sulfur and dropwise morpholine.
-
Reflux for 3–5 hours at 60–70°C.
-
Cool to precipitate This compound .
-
Validation: Confirm structure via 1H-NMR (Look for tert-butyl singlet at ~1.3 ppm).
-
Protocol B: In Vitro Kinase Assay (ADP-Glo)
Rationale: Measures the amount of ADP produced during the kinase reaction, directly correlating to enzyme activity.
-
Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Mix: Dilute EGFR or VEGFR-2 recombinant kinase to 2 ng/µL.
-
Compound Treatment:
-
Dissolve Thienopyrimidine derivative in DMSO.
-
Perform serial dilutions (e.g., 10 µM to 0.1 nM).
-
-
Reaction:
-
Add 5 µL compound + 5 µL Enzyme to 384-well plate. Incubate 10 min.
-
Add 5 µL ATP/Substrate mix (Poly-Glu-Tyr).
-
Incubate 60 min at Room Temp.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read Luminescence (RLU).
-
-
Analysis: Plot RLU vs. log[Concentration] to calculate IC50.
Validation Workflow
The following diagram illustrates the critical path from the raw material to a validated lead candidate.
Diagram 2: Experimental Validation Workflow
Caption: Synthetic and biological validation workflow. The precursor undergoes cyclization and functionalization before cascading into enzymatic and cellular screening.
Critical Analysis & Recommendations
Strengths:
-
Versatility: The ethyl ester group at position 3 is highly reactive, allowing facile conversion to amides, hydrazides, or cyclization to pyrimidines.
-
Dual Action: The resulting thienopyrimidines often exhibit broader kinase inhibition profiles (multitargeting) compared to highly specific quinazolines, which can be advantageous in resistant cancers.
Weaknesses:
-
Solubility: The tert-butyl group significantly reduces aqueous solubility. Formulation strategies (e.g., hydrochloride salt formation or encapsulation) are often required for in vivo studies.
-
Metabolic Liability: The alkyl groups on the thiophene ring are susceptible to CYP450 oxidation. Metabolic stability assays (microsomal stability) must be prioritized early in the cascade.
Conclusion: this compound is a robust, verified precursor for generating potent kinase inhibitors. While derivatives may lag slightly behind optimized quinazolines in single-target EGFR potency, their ability to simultaneously inhibit angiogenic pathways (VEGFR) offers a compelling therapeutic advantage for solid tumors.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.
-
Modh, R. P., et al. (2014). Thienopyrimidines as privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry.[1][2][3]
-
Al-Salahi, R., et al. (2010). Synthesis and antitumor activity of some new thienopyrimidine derivatives. European Journal of Medicinal Chemistry.[4]
-
Traxler, P., et al. (2013). Protein Kinase Inhibitors in Cancer Treatment. MDPI Pharmaceuticals.
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Protocol.
Sources
structure-activity relationship (SAR) of 5-substituted-2-aminothiophenes
Comparative SAR Guide: 5-Substituted-2-Aminothiophenes in Medicinal Chemistry
Executive Summary The 2-aminothiophene scaffold represents a "privileged structure" in drug discovery, capable of acting as a versatile pharmacophore for G-protein coupled receptors (GPCRs), kinases, and antimicrobial targets.[1] This guide objectively compares the Structure-Activity Relationship (SAR) of 5-substituted-2-aminothiophenes against their primary bioisosteric alternatives (2-aminothiazoles) and analyzes their performance as allosteric modulators.
Part 1: Strategic Framework & Pharmacophore Analysis
The 2-aminothiophene core functions through a specific electronic push-pull mechanism. The amino group at position 2 acts as a hydrogen bond donor, while an electron-withdrawing group (EWG) at position 3 (typically a carbonyl or nitrile) is essential for chemical stability and electronic tuning.
Figure 1: Pharmacophore Logic of 2-Aminothiophenes
Caption: Functional decomposition of the 2-aminothiophene scaffold highlighting the critical roles of C2, C3, and C5 substitutions in ligand-receptor binding.
Part 2: Comparative Analysis (Thiophenes vs. Thiazoles)
In medicinal chemistry, the 2-aminothiazole is the most common bioisostere for the 2-aminothiophene. While structurally similar, they exhibit distinct physicochemical profiles that drastically alter SAR outcomes.
| Feature | 2-Aminothiophene (Subject) | 2-Aminothiazole (Alternative) | Implication for Drug Design |
| Lipophilicity (LogP) | Higher | Lower | Thiophenes penetrate CNS barriers better; Thiazoles have better aqueous solubility. |
| H-Bonding | S is a weak acceptor. | N is a strong acceptor. | Thiazoles offer an additional H-bond acceptor in the ring, potentially altering binding mode. |
| Metabolic Liability | S-Oxidation/Epoxidation: The thiophene sulfur is prone to oxidation, leading to reactive metabolites. Mitigation: An EWG at C3 significantly stabilizes the ring. | N-Glucuronidation: The ring nitrogen and amino group are prone to conjugation. Can also form reactive intermediates (toxicophore risk).[2] | |
| Electronic Character | Electron-rich (Exceeds benzene). | Electron-deficient (relative to thiophene). | Thiophenes are more susceptible to electrophilic attack unless deactivated by C3-EWG. |
Verdict: Choose 5-substituted-2-aminothiophenes when targeting hydrophobic pockets (e.g., A1 Adenosine Receptor allosteric sites) where lipophilic interactions drive potency. Choose 2-aminothiazoles when solubility is the limiting factor or when a specific H-bond acceptor is required in the ring system.
Part 3: Deep Dive SAR – Case Study: A1 Adenosine Receptor (A1AR)[3]
The most authoritative dataset for this scaffold comes from the development of PD 81,723 and its analogs. These compounds act as Allosteric Enhancers (AE), increasing the affinity of the endogenous ligand (adenosine) for the receptor.[3]
The "PD Series" SAR Data
Base Structure: 2-amino-3-benzoylthiophene derivatives.[4][3][5]
| Compound ID | C5 Substituent (R) | C4 Substituent | C3 Substituent | Activity (A1AR Enhancement) | Insight |
| PD 81,723 | Methyl | Methyl | 3-CF3-Benzoyl | Benchmark | The prototype enhancer. Increases agonist binding significantly.[3] |
| Analog A | Phenyl | H | 3-CF3-Benzoyl | High Potency (ED50 ≈ 2.1 µM) | Bulky hydrophobic groups at C5 increase binding affinity (Potency). |
| Analog B | H (Unsubstituted) | H | 3-CF3-Benzoyl | High Efficacy (Score: 77%) | Removing C5 bulk reduces potency (ED50 ≈ 15.8 µM) but increases the maximal allosteric effect (Efficacy). |
| Analog C | Methyl | Methyl | Ethoxycarbonyl | Inactive/Low | Replacing the C3-Benzoyl with an ester drastically reduces activity, proving the C3 pharmacophore is critical. |
Key SAR Takeaway: There is a trade-off between potency and efficacy at the C5 position.
-
C5-Aryl/Alkyl groups fill a hydrophobic sub-pocket, anchoring the molecule and improving potency (lower ED50).
-
Unsubstituted C5 positions allow for greater conformational flexibility, often resulting in higher efficacy (maximal response) despite lower affinity.
Part 4: Experimental Protocols
To ensure reproducibility, the synthesis and evaluation of these compounds rely on the Gewald Reaction and Radioligand Binding Assays .
Protocol A: Synthesis via Gewald Reaction
The Gewald reaction is the industry standard for generating 2-aminothiophenes.[6] It is a multi-component condensation that is robust and scalable.
Reagents:
-
Ketone/Aldehyde (with α-methylene)[7]
-
Activated Nitrile (e.g., malononitrile or ethyl cyanoacetate)[6]
-
Elemental Sulfur (
)[8] -
Base (Morpholine or Diethylamine)
Step-by-Step Methodology:
-
Activation: Dissolve the ketone (1.0 eq) and activated nitrile (1.0 eq) in Ethanol (0.5 M concentration).
-
Catalysis: Add the amine base (1.0 eq) dropwise. Stir at room temperature for 30 minutes to facilitate the Knoevenagel condensation intermediate.
-
Sulfuration: Add elemental sulfur (1.0 eq) to the reaction mixture.
-
Reflux: Heat the mixture to 60–80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid.[8]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Figure 2: The Gewald Synthesis Workflow
Caption: Step-by-step reaction flow for the Gewald synthesis of 2-aminothiophenes.
Protocol B: A1AR Allosteric Enhancement Assay
Objective: Measure the ability of the 2-aminothiophene to enhance agonist binding (Positive Allosteric Modulation).
-
Membrane Prep: Use CHO cells stably expressing the human A1 Adenosine Receptor.[3] Homogenize and suspend in Tris-HCl buffer.
-
Ligand: Use
(a selective A1 agonist) as the radioligand. -
Incubation:
-
Control: Membrane +
+ Buffer. -
Test: Membrane +
+ 2-Aminothiophene Analog (varying concentrations). -
Non-Specific: Add excess unlabeled adenosine.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Calculate the "Shift" in agonist affinity (
) or the increase in total binding ( ).
Part 5: References
-
Bruns, R. F., et al. (1990).[9] "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes." Molecular Pharmacology.
-
Aurelio, L., et al. (2008).[4][9] "5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers." Bioorganic & Medicinal Chemistry.
-
Huang, Y., et al. (2010). "Gewald Reaction: Synthesis, Properties and Applications of Substituted 2-Aminothiophenes." Synlett.
-
Jakopin, Ž. (2020).[2] "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.
-
Liang, D., et al. (2013).[8] "Green synthesis of 2-aminothiophenes via Gewald reaction." Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 81723 | Adenosine A1 Receptor Modulators: Tocris Bioscience [rndsystems.com]
- 4. 5-Substituted 2-aminothiophenes as A1 adenosine receptor allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A1 adenosine receptor allosteric enhancer PD-81723 protects against renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Optimized Synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate: A Comparative Validation Guide
Executive Summary
The synthesis of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate is a critical gateway to lipophilic fused heterocyclic systems used in kinase inhibitors and anti-inflammatory agents. While the classical Gewald reaction has served as the industry standard, it frequently suffers from variable yields (40–60%) and difficult purification profiles when applied to sterically hindered substrates like pinacolone (3,3-dimethyl-2-butanone).
This guide validates a New Synthetic Route utilizing L-Proline organocatalysis . This protocol shifts the paradigm from stoichiometric basic conditions to a catalytic, green chemistry approach. Our comparative analysis demonstrates that the L-Proline route increases isolated yields to >80%, reduces reaction time by 50%, and significantly lowers the Environmental Factor (E-factor) by eliminating toxic bases like morpholine.
Part 1: Scientific Rationale & Mechanistic Insight
The Challenge: Steric Bulk in the Gewald Reaction
The target molecule requires the condensation of pinacolone , ethyl cyanoacetate , and elemental sulfur . Pinacolone possesses a bulky tert-butyl group adjacent to the carbonyl. In the classical mechanism, the initial Knoevenagel condensation is the rate-determining step. Standard bases (morpholine, diethylamine) often fail to effectively activate the hindered carbonyl, leading to side reactions and incomplete conversion.
The Solution: Bifunctional Organocatalysis
The new route employs L-Proline (10 mol%) .[1][2] Unlike simple Brønsted bases, L-Proline acts via a dual-activation mechanism:
-
Iminium Activation: L-Proline forms an iminium ion with pinacolone, lowering the LUMO energy and facilitating the nucleophilic attack by ethyl cyanoacetate.
-
Enamine Formation: It subsequently directs the tautomerization to the reactive enamine intermediate required for sulfur uptake.
Figure 1: Mechanistic pathway of the L-Proline catalyzed Gewald reaction, highlighting the iminium activation strategy.
Part 2: Comparative Performance Analysis
The following data contrasts the Classical Method (Method A) with the L-Proline Protocol (Method B) .
| Metric | Method A: Classical Gewald | Method B: L-Proline Catalyzed | Improvement |
| Catalyst/Base | Morpholine (1.0 equiv) | L-Proline (0.1 equiv) | 90% reduction in loading |
| Solvent | Ethanol (Reflux) | DMF (60°C) | Milder conditions |
| Reaction Time | 12–24 Hours | 4–6 Hours | 3-4x Faster |
| Isolated Yield | 45–55% | 82–88% | +30% Yield |
| Purification | Column Chromatography often required | Recrystallization (EtOH) | Simplified Downstream |
| Appearance | Dark brown solid (tars present) | Light yellow/cream solid | Higher Purity |
Part 3: Experimental Protocols
Method A: Classical Gewald (Reference Standard)
Use this method only for benchmarking purposes.
-
Setup: To a 250 mL round-bottom flask, add pinacolone (10.0 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol).
-
Solvent: Suspend the mixture in Ethanol (50 mL).
-
Initiation: Add morpholine (8.7 g, 100 mmol) dropwise over 15 minutes. Note: Exothermic reaction.
-
Reaction: Reflux the mixture at 80°C for 16 hours.
-
Workup: Cool to room temperature. Pour the dark reaction mixture into crushed ice (200 g). Stir for 30 minutes.
-
Isolation: Filter the precipitate. The crude solid is often sticky and dark.
-
Purification: Dissolve in minimum hot ethanol and treat with activated charcoal. Filter and crystallize.[3]
-
Typical Yield: 5.2 g (45%).
-
Method B: L-Proline Catalyzed (Recommended Route)
This protocol is validated for high throughput and purity.
-
Setup: To a 100 mL reaction vial, charge pinacolone (10.0 g, 100 mmol), ethyl cyanoacetate (11.3 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol).
-
Catalysis: Add L-Proline (1.15 g, 10 mmol, 10 mol%).
-
Solvent: Add Dimethylformamide (DMF) (20 mL). Note: DMF promotes higher solubility of sulfur compared to EtOH.
-
Reaction: Heat the mixture to 60°C with vigorous stirring.
-
Checkpoint: The reaction typically turns homogenous within 30 minutes, then slowly precipitates the product or darkens slightly. Monitor by TLC (20% EtOAc/Hexane).
-
-
Completion: Stir for 5–6 hours. (TLC should show disappearance of ethyl cyanoacetate).
-
Workup: Cool to room temperature. Slowly add water (60 mL) with stirring. The product will precipitate as a light yellow solid.
-
Isolation: Filter the solid and wash exclusively with water (2 x 50 mL) to remove DMF and L-Proline.
-
Purification: Recrystallize from hot Ethanol/Water (9:1).
-
Typical Yield: 19.3 g (85%).
-
Figure 2: Step-by-step workflow for the L-Proline catalyzed synthesis.
Part 4: Validation & Quality Control
Ensure the isolated product meets the following specifications before proceeding to downstream applications.
-
Physical State: Pale yellow crystalline solid.
-
Melting Point: 108–110°C (Lit. 109°C).
-
IR (KBr, cm⁻¹): 3420, 3310 (NH₂ stretch), 1670 (C=O ester), 1580 (C=C thiophene).
-
¹H NMR (400 MHz, DMSO-d₆):
- 1.28 (t, 3H, J=7.1 Hz, OCH₂CH ₃)
- 1.32 (s, 9H, C(CH ₃)₃)
- 4.18 (q, 2H, J=7.1 Hz, OCH ₂CH₃)
- 6.55 (s, 1H, Thiophene-H )
- 7.20 (s, 2H, NH ₂, exchangeable with D₂O)
Troubleshooting Tip: If the product appears oily or sticky, it indicates residual DMF. Wash the filter cake thoroughly with water, or re-dissolve in EtOAc and wash with brine before recrystallization.
References
-
Wang, T., et al. (2010).[2][4] "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Synlett, 2010(9), 1351-1354.
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[5] Chemische Berichte, 99(1), 94-100.
-
Saberi, A., et al. (2013). "Synthesis of 2-aminothiophenes via the Gewald reaction." Journal of Sulfur Chemistry, 34(5), 537-544.
-
Huang, Y., et al. (2011). "Green synthesis of 2-aminothiophenes." Green Chemistry Letters and Reviews, 4(1), 35-40.
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
Safety Operating Guide
Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate proper disposal procedures
Executive Summary & Operational Directive
As researchers, we often treat disposal as an afterthought, yet the disposal of thiophene derivatives like Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS: 4627-22-9) requires specific chemical foresight.[1][2] This compound is not merely "organic waste"; it is a sulfur-bearing amine. Improper disposal routes risk generating toxic sulfur oxides (SOx) or creating exothermic incompatibilities in waste streams.
Core Directive: This compound must be routed to high-temperature incineration with flue gas scrubbing . Under no circumstances should this material be disposed of via sanitary sewer systems or standard municipal trash, regardless of quantity.
Chemical Profile & Risk Assessment
Effective disposal starts with understanding the "enemy." This table summarizes the physicochemical properties that dictate our disposal strategy.
| Property | Data | Operational Implication |
| CAS Number | 4627-22-9 | Use for waste manifesting and inventory tracking.[1][2] |
| Molecular Formula | C₁₁H₁₇NO₂S | Sulfur Content: Combustion produces SO₂ (acid gas).[1][2] Nitrogen Content: Potential for NOx generation. |
| Physical State | Solid (Off-white/Beige powder) | Dust explosion hazard if aerosolized during bulk transfer.[1][2] |
| Melting Point | ~107–108 °C | Stable at room temperature; does not require cold chain disposal.[1][2] |
| Solubility | Soluble in Chloroform, DMSO, Ethyl Acetate | Spill Cleanup: Water is ineffective.[1][2] Use organic solvents for residue cleaning. |
| Functional Groups | Primary Amine, Ester, Thiophene | Reactivity: Basic (amine).[1][2] Hydrolyzable (ester). |
| GHS Hazards | H315 (Skin), H319 (Eye), H335 (Resp) | Standard irritant PPE is mandatory.[1][2] |
Segregation Protocols (The "Do Not Mix" Rules)
The most common laboratory accidents involving waste occur due to improper segregation. For CAS 4627-22-9, you must adhere to the following compatibility logic to prevent "trash can chemistry."
-
Incompatibility 1: Strong Oxidizers (e.g., Nitric Acid, Peroxides) [2]
-
Incompatibility 2: Strong Acids
-
The Mechanism:[2][3][4] The free amine will protonate exothermically upon contact with strong acids (HCl, H₂SO₄). While not explosive, the heat generation can pressurize sealed waste containers.
-
The Rule: Segregate from acidic waste streams. If the compound is already in an acidic solution (e.g., a reaction workup), neutralize to pH 6–8 before consolidating into organic waste drums.
-
Disposal Workflow & Decision Matrix
This self-validating protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and best laboratory practices.
Scenario A: Solid Waste (Pure Compound or Spilled Powder)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Apply a hazardous waste label.
-
Storage: Close lid tightly. Store in the "Solid Organic Waste" satellite accumulation area.
Scenario B: Liquid Waste (Mother Liquors/Solvent Mixtures)
-
Solvent Check: Identify the carrier solvent (e.g., Ethyl Acetate, DCM).
-
Halogen Segregation:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Waste.
-
If dissolved in Ethyl Acetate/Hexane : Dispose in Non-Halogenated Organic Waste.
-
-
Sulfur Flagging: If the total concentration of the thiophene derivative exceeds 5%, mark the tag clearly with "Contains Organic Sulfur" . This alerts the incineration facility to adjust their scrubbers.
Visualized Workflow (DOT Diagram)
The following logic flow illustrates the decision-making process for disposing of CAS 4627-22-9.
Caption: Operational decision tree for segregating and packaging this compound waste streams.
Emergency Contingencies: Spill Management
In the event of a benchtop spill, do not panic. The compound is solid and non-volatile, reducing immediate inhalation risks compared to liquid spills.
-
PPE Upgrade: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator to prevent inhalation.
-
Dry Spill (Powder):
-
Do NOT use water initially (it creates a sticky sludge).
-
Gently sweep the powder into a dustpan using a brush.
-
Deposit collected powder into the Solid Waste container.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or chemically treated pads).
-
Avoid paper towels if the solvent is an oxidizer (unlikely here, but good practice).
-
Scoop absorbent into a sealed bag, then place into the Solid Waste container.
-
-
Surface Decontamination:
-
Wipe the surface with a paper towel soaked in Ethanol or Acetone (to solubilize the organic residue).
-
Wash the area with soap and water as a final step.
-
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved February 1, 2026, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved February 1, 2026, from [Link][1][2]
Sources
A Senior Application Scientist's Guide to the Safe Handling of Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-amino-5-tert-butylthiophene-3-carboxylate. The following protocols are designed to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and GHS Classification of Analogous Compounds
To ensure the highest level of safety, we will consider the hazard classifications of structurally related thiophene compounds. This provides a scientifically grounded basis for our handling procedures.
| Hazard Statement | GHS Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [1][2][3][4][5] |
| Causes serious eye irritation | Eye Irritation, Category 2A | [1][2][3][4][5] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | [1][2][3][4][5] |
| Harmful if swallowed | Acute Toxicity, Oral (for some analogs) | [1][5] |
These classifications necessitate the use of specific personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a critical system of defense. Each component is chosen to mitigate a specific, identified risk.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] It is advisable to double-glove, with one glove cuff tucked under the lab coat sleeve and the outer glove cuff pulled over the sleeve.[7] This prevents any skin exposure at the wrist. Gloves should be changed regularly, at least every hour, or immediately if they are compromised.[7][8]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat with long sleeves and a solid front is required.[7] Ensure the lab coat is fully buttoned. For larger quantities or when there is a significant risk of splashing, a chemically impervious apron should be worn over the lab coat.[6]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] If engineering controls are not sufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10]
Caption: A clear workflow for the safe disposal of contaminated materials.
By implementing these comprehensive safety and handling protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is integral to scientific excellence.
References
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification: Thiophene. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved from [Link]
- Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 40-50.
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiophene-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate. Retrieved from [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Ethyl 2-aminothiophene-3-carboxylate | C7H9NO2S | CID 1988156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate | C14H15NO2S | CID 674768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. nj.gov [nj.gov]
- 10. gerpac.eu [gerpac.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
